Clopyralid-potassium

Description

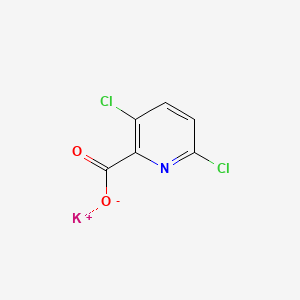

Structure

3D Structure of Parent

Properties

CAS No. |

58509-83-4 |

|---|---|

Molecular Formula |

C6H3Cl2KNO2 |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

potassium;3,6-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C6H3Cl2NO2.K/c7-3-1-2-4(8)9-5(3)6(10)11;/h1-2H,(H,10,11); |

InChI Key |

BIZIQXBDRQSZQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1Cl)C(=O)[O-])Cl.[K+] |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl.[K] |

Other CAS No. |

58509-83-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Environmental Dynamics and Ecofate Studies of Clopyralid Potassium

Terrestrial Environmental Persistence and Dissipation Kinetics

The persistence of clopyralid (B1669233) in the terrestrial environment is a complex interplay of its interaction with soil components, microbial activity, and other degradation processes.

Clopyralid generally exhibits low adsorption to soil particles, which classifies it as a highly mobile herbicide. invasive.orgresearchgate.net In soil, it rapidly dissociates to its anionic form, which is highly water-soluble and does not bind strongly with soil particles, particularly in soils with low organic matter. invasive.org This characteristic suggests a high potential for leaching and movement into groundwater. invasive.orgbeyondpesticides.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, for clopyralid is reported to be low, with values ranging from 0.4 to 29.8. blm.gov Adsorption Kd values, which represent the ratio of the amount of herbicide adsorbed by the soil to the amount in the soil solution, have been found to range from 0.083 to 0.364 for clopyralid. cambridge.org Research indicates that the binding of clopyralid is highly correlated with soil organic matter and texture, but not significantly with soil pH. cambridge.org Despite its high mobility potential, some field studies have observed that clopyralid is not as mobile as expected, with some adsorption increasing over time, which can limit long-term leaching. invasive.org

| Parameter | Value | Source(s) |

| Koc (mL/g) | 0.4 - 29.8 | blm.gov |

| Kd | 0.083 - 0.364 | cambridge.org |

| Mobility Class | Very Mobile | invasive.org |

This table presents key soil partitioning coefficients for clopyralid, indicating its general mobility in soil.

The primary mechanism for the degradation of clopyralid in soil and water is microbial metabolism. invasive.org No significant accumulation of metabolites occurs during this process. invasive.org

Microbial degradation is the main route of dissipation for clopyralid in the environment. invasive.org Under aerobic conditions, microorganisms in the soil break down the clopyralid molecule. usda.gov Studies have shown that aerobic biodegradation half-lives can range widely, from 1 to over 200 days, depending on various environmental factors. nih.gov The rate of this degradation is influenced by the microbial populations present in the soil, which generally decrease with depth, leading to longer persistence of clopyralid in lower soil layers. invasive.org Information on anaerobic biodegradation is less prevalent, but it is known that anaerobic conditions, such as in waterlogged soils, can slow down the degradation process. invasive.orgusda.gov

Several soil physicochemical parameters significantly influence the rate of microbial degradation of clopyralid. Warm, moist soils facilitate faster degradation, while cold, dry, or waterlogged conditions can lead to longer persistence. invasive.org The rate of microbial metabolism generally increases with rising soil moisture and temperature. invasive.org Conversely, increasing amounts of organic matter can sometimes decrease the rate of microbial metabolism. invasive.org The application of certain herbicides can temporarily reduce the activity of soil enzymes like dehydrogenase, but this effect is often transient, with microbial communities showing recovery over time. researchgate.netmdpi.com The structure of the microbial community can also be moderately impacted by herbicide application. researchgate.net

Clopyralid is notably resistant to non-microbial degradation processes. It is not significantly degraded by sunlight (photolysis) in soil or water. invasive.orgnih.gov While clopyralid contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting potential susceptibility to direct photolysis, studies have shown it to be stable in UV irradiation and that direct photolysis is slow in pure water. nih.govresearchgate.net However, some research indicates that photodegradation may be a more significant dissipation path from plant leaves. nih.gov Clopyralid is also not susceptible to hydrolysis, the chemical breakdown by reaction with water, over a range of environmental pH levels. blm.govinvasive.org

The soil half-life of clopyralid, which is the time it takes for half of the applied amount to degrade, varies considerably depending on environmental conditions. The average soil half-life is often cited as being between one to two months, but it can range from as short as one week to as long as one year. invasive.org

Factors influencing this variability include soil type, temperature, and moisture. For instance, in warm, moist soils, the half-life can be relatively short, whereas in cold, dry, or waterlogged soils, clopyralid residues may persist for several years. invasive.org Field studies have reported half-lives ranging from 8 to 250 days. researchgate.net In one study, the half-life of clopyralid in soil ranged from 2.53 to 5.17 days. researchgate.net Another reported aerobic biodegradation half-lives of 1 to over 200 days. nih.gov The EU dossier for clopyralid notes laboratory study half-lives ranging from 13 to 65 days and field study half-lives from 2 to 24 days. wppdb.com

| Condition | Half-Life Range (days) | Source(s) |

| Average Soil | 30 - 60 | invasive.org |

| Field Studies | 8 - 250 | researchgate.net |

| Aerobic Biodegradation | 1 - >200 | nih.gov |

| Lab Studies (EU) | 13 - 65 | wppdb.com |

| Field Studies (EU) | 2 - 24 | wppdb.com |

| Specific Study | 2.53 - 5.17 | researchgate.net |

This table summarizes the reported soil half-life of clopyralid under various conditions, highlighting its variability.

Microbial Degradation Pathways and Biotransformation Mechanisms

Aquatic Environmental Behavior and Transport Dynamics

The aquatic fate of clopyralid-potassium is largely governed by the properties of its active ingredient, clopyralid. Once in an aqueous environment, this compound readily dissociates, releasing the clopyralid anion. regulations.gov

Water Solubility and Its Implications for Aquatic Fate

Clopyralid is characterized by its high water solubility. herts.ac.ukinvasive.org Reports indicate a solubility of approximately 1,000 ppm in water at 25°C. invasive.org Other sources provide more detailed figures, with solubility being influenced by pH: 188 g/L at pH 5, 143 g/L at pH 7, and 157 g/L at pH 9, all at 20°C. nih.gov This high solubility means that clopyralid will not readily bind with suspended particles in the water column. invasive.org Consequently, it remains dissolved in water, which is a key factor in its aquatic transport and persistence. The half-life of clopyralid in water has been reported to range from 8 to 40 days. invasive.org However, other studies suggest it can be quite persistent in aquatic systems, with half-lives reported between 148 and 261 days. blm.gov

Movement and Distribution in Surface Water Systems

Due to its high water solubility and low tendency to adsorb to particles, clopyralid has a high potential to reach surface water bodies through runoff. invasive.orgepa.gov The U.S. Environmental Protection Agency (EPA) has noted that clopyralid has been detected in surface water monitoring data. epa.gov One study recorded peak concentrations of 0.017 mg/L in a stream draining an area that had been aerially treated. invasive.org The EPA requires a surface water advisory on all clopyralid labels, highlighting the risk of surface water quality impact from runoff, especially from poorly draining soils and soils with shallow groundwater. epa.gov To mitigate this, it is advised to avoid applications when rainfall or irrigation is expected within 48 hours. fbn.com

Potential for Groundwater Leaching and Contamination

The physicochemical properties of clopyralid, particularly its high water solubility and very low capacity to adsorb to soil particles, indicate a high potential for it to leach into groundwater. herts.ac.ukherts.ac.ukinvasive.org The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, is high for clopyralid. herts.ac.uk The EPA has acknowledged that clopyralid is known to leach through soil into groundwater under certain conditions and has been detected in groundwater monitoring data. epa.govepa.gov Consequently, a groundwater advisory is required on clopyralid labels, cautioning against application in areas with high water tables and permeable soils, such as sandy or coarse soils. epa.govwisconsin.gov

However, field studies have presented a more complex picture. While some studies have shown clopyralid leaching to depths of 180 cm within 20 days of application, many others have found that it is not as mobile as its chemical characteristics would suggest. invasive.org Several field studies have reported minimal potential for groundwater contamination through leaching, with the majority of the herbicide remaining in the upper soil layers. wa.govacs.orgoup.com For instance, a four-month study on Long Island, New York, found no detectable clopyralid in leachate, even with significant rainfall and irrigation. acs.org Similarly, a four-year study in Lithuania found that leaching was not a significant dissipation factor. acs.org This discrepancy may be due to factors like rapid soil degradation and increased soil sorption over time. acs.org

Sediment Interactions and Persistence in Aquatic Environments

Clopyralid's interaction with sediment is limited due to its high water solubility and low adsorption capacity. invasive.org The organic carbon-water partitioning coefficient (Koc), which measures a chemical's affinity for organic carbon in soil and sediment, is very low for clopyralid, with reported values ranging from 0.4 to 12.9. nih.govblm.gov This indicates that clopyralid is not expected to adsorb significantly to suspended solids and sediment in aquatic environments. nih.gov

Degradation in aquatic systems occurs almost entirely through microbial metabolism in sediments. invasive.org However, because clopyralid does not readily bind to sediments, it can be persistent in the aquatic environment. invasive.org The half-life of clopyralid in aquatic sediment has been estimated to be as long as 1,000 days. blm.gov The primary degradation pathway for clopyralid is microbial, and it is resistant to degradation by sunlight (photodegradation) and hydrolysis. invasive.org

Atmospheric Distribution and Volatilization Research

The potential for clopyralid to be distributed in the atmosphere is another aspect of its environmental fate.

Vapor Phase Occurrence and Atmospheric Degradation

Clopyralid has a low vapor pressure, reported as 1.2 x 10⁻⁵ mmHg at 25°C, which suggests it is not highly volatile. blm.govdnr.state.mn.us However, the EPA considers it volatile enough that it can evaporate from foliage and soil after application and move off-site, potentially affecting non-target plants. beyondpesticides.org It is estimated that the volatilization of just one percent of applied clopyralid could be enough to cause damage to sensitive plants. beyondpesticides.org

Once in the atmosphere, clopyralid is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase clopyralid will be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is 29 days. nih.gov Particulate-phase clopyralid will be removed from the atmosphere through wet or dry deposition. nih.gov Clopyralid is stable to UV irradiation, so direct photolysis is not a significant degradation pathway in the atmosphere. nih.gov

Compound Information Table

| Compound Name |

| 2,4-D |

| Aminopyralid |

| Atrazine |

| Bifenthrin |

| Butisanstar |

| Chlorsulfuron |

| Chlorpyrifos |

| Clopyralid |

| Clopyralid-dimethylammonium |

| Clopyralid-methyl |

| Clopyralid-olamine |

| This compound |

| Clopyralid-tripromine |

| Cyprodinil |

| Desmedipham |

| Diazinon |

| Dicamba (B1670444) |

| Diflufenican |

| Fludioxonil |

| Flufenacet |

| Fluroxypyr |

| Fluroxypyr-1-methylheptyl ester |

| Glyphosate (B1671968) |

| Glufosinate |

| Indole acetic acid |

| Isoxaflutole |

| MCPA |

| Mesotrione |

| Metsulfuron-methyl |

| Oxadiazon |

| Picloram (B1677784) |

| Pyriproxyfen |

| Quinalphos |

| S-metolachlor |

| Terbuthylazine |

| Triclopyr |

Data Tables

Table 1: Physicochemical Properties of Clopyralid

| Property | Value | Source(s) |

| Water Solubility (25°C) | ~1,000 ppm | invasive.org |

| Water Solubility (20°C) | 188 g/L (pH 5), 143 g/L (pH 7), 157 g/L (pH 9) | nih.gov |

| Vapor Pressure (25°C) | 1.2 x 10⁻⁵ mmHg | blm.gov |

| Koc Value | 0.4 - 12.9 | nih.govblm.gov |

| pKa | 2.32 | nih.gov |

Table 2: Environmental Fate Half-life of Clopyralid

| Medium | Half-life | Source(s) |

| Water | 8 - 40 days | invasive.org |

| Water | 148 - 261 days | blm.gov |

| Aquatic Sediment | ~1,000 days | blm.gov |

| Soil | 13 - 65 days | blm.gov |

| Atmosphere (vapor phase) | 29 days (estimated) | nih.gov |

Particulate-Phase Transport and Deposition

The environmental distribution of this compound is influenced by its transport and deposition in the particulate phase. This occurs when the herbicide is adsorbed onto soil or dust particles, which are subsequently moved by wind. This section details the mechanisms and findings related to the particulate-phase transport and deposition of this compound.

Particulate-phase clopyralid can be removed from the atmosphere through both wet and dry deposition. nih.gov Wet deposition involves the removal of airborne particles by precipitation, such as rain or snow. Dry deposition is the process by which particles settle out of the atmosphere onto surfaces in the absence of precipitation.

Wind erosion is a primary driver of particulate-phase transport for soil-applied herbicides like clopyralid. blm.gov The movement of clopyralid-contaminated soil particles by wind can lead to its deposition in non-target areas. epa.gov The potential for this transport is significant enough that product labels for herbicides containing clopyralid advise against treating powdery, dry, or light sandy soils until they are settled by rain or irrigation to minimize movement by wind-blown dust. epa.gov Furthermore, the use of drift control or deposition agents and the selection of coarse spray droplets are recommended to reduce off-target movement during application. fertilome.comgenfarm.com.au

Several models are employed to estimate the extent of this form of transport. The AERMOD and CALPUFF models, for instance, are utilized to predict the transport and deposition of herbicides that are sorbed to wind-blown dust. blm.gov The Wind Erosion Prediction System (WEPS) is another tool that simulates wind erosion, providing insights into the potential for soil-bound pesticide transport. swclimatehub.info

Research has confirmed the atmospheric presence of clopyralid as a result of particulate transport. A study conducted in Manitoba, Canada, investigated the atmospheric deposition of various pesticides and detected clopyralid in a significant portion of the air samples.

| Pesticide | Detection Frequency in Air Samples |

|---|---|

| Clopyralid | 50% |

This table presents the frequency of clopyralid detection in air samples from a study in Manitoba, Canada, indicating its potential for atmospheric transport. nih.gov

The same study also highlighted the contribution of dry deposition to the total atmospheric deposition of pesticides, which is the primary mechanism for particulate-phase deposition.

| Deposition Type | Contribution to Total Deposition |

|---|---|

| Dry Deposition | 12-51% |

This table shows the range of contribution of dry deposition to the total atmospheric deposition for six pesticides detected in a Canadian study. nih.gov

While these findings are for clopyralid in general, they provide a strong indication of the environmental behavior expected for this compound, as the herbicidal anion would be similarly adsorbed to soil particles. The actual amount of deposition can vary widely based on local soil type, land management practices, and meteorological conditions. apparentag.com.au For example, a study in an arid region measured significant dust deposition, which could be a vector for herbicide transport.

| Measurement Parameter | Highest Recorded Value |

|---|---|

| Monthly Dust Deposition | 0.0133 tons per hectare |

This table indicates the potential magnitude of particulate deposition, showing the highest monthly dust deposition measured in a study of an arid environment. mdpi.com

Ecological Impact Assessments of Clopyralid Potassium on Non Target Biota

Phytotoxicological Effects on Non-Target Terrestrial Plants

Clopyralid (B1669233), a selective, systemic herbicide, acts as a plant growth regulator by mimicking synthetic auxins, which alters a plant's metabolism and growth, often leading to abnormal growth that disrupts nutrient transport. blm.govregulations.gov Non-target terrestrial plants are particularly susceptible to the toxic effects of clopyralid, even at low concentrations. blm.gov

Sensitivity and Susceptibility of Diverse Plant Species

Clopyralid is highly effective in controlling broadleaf weeds but has minimal impact on grasses and other monocots. invasive.org However, it is known to be particularly damaging to certain plant families.

Table 1: Plant Families Sensitive to Clopyralid

| Plant Family | Examples |

| Asteraceae (Sunflower family) | Sunflowers, daisies, asters, thistles invasive.orgmemberclicks.net |

| Fabaceae (Legume family) | Peas, beans, lentils, clover, alfalfa invasive.orgmemberclicks.net |

| Solanaceae (Nightshade family) | Tomatoes, potatoes invasive.orgmemberclicks.net |

| Polygonaceae (Knotweed family) | Knotweeds invasive.org |

| Violaceae (Violet family) | Violets invasive.org |

| Other Sensitive Plants | Carrots, carnations, lupines, lettuce, petunias memberclicks.net |

This table outlines plant families and specific examples of plants that are known to be sensitive to clopyralid.

The product label for clopyralid warns against direct application or spray drift contact with vegetables, flowers, tomatoes, potatoes, beans, lentils, peas, alfalfa, sunflowers, soybeans, and safflower. blm.gov

Impact on Growth, Development, and Reproductive Fitness of Non-Target Flora

Exposure to clopyralid can have significant negative impacts on the growth, development, and reproductive capabilities of non-target plants.

Reproductive Fitness: Clopyralid exposure can lead to reduced fruit set in affected plants. memberclicks.net Studies have shown that concentrations as low as 0.0027 lbs a.e./ac can negatively affect the seed dry weight of non-target terrestrial plants, which is approximately 1% of the typical application rate. blm.gov

The U.S. Environmental Protection Agency's (EPA) Ecological Incident Information System has recorded 333 incidents involving damage to terrestrial plants due to clopyralid. epa.govregulations.gov Many of these incidents were a result of direct application or spray drift to adjacent crops. epa.govregulations.gov

Field and Greenhouse Studies on Phytotoxicity Thresholds

Research has been conducted to determine the levels at which clopyralid becomes toxic to non-target plants.

Greenhouse Studies: Dose-response experiments in greenhouses have been used to define phytotoxicity thresholds. soilcrc.com.au These studies involve growing plants in soil spiked with increasing concentrations of the herbicide to determine the concentration that causes a certain level of biomass reduction. soilcrc.com.au

Field Studies: In field experiments, the persistence of clopyralid residues was found to be heavily dependent on rainfall. soilcrc.com.au With less than 100 mm of rain in the 180 days following application, there was greater herbicide retention in the soil, increasing the risk to subsequent crops. soilcrc.com.au Herbicide residues were found to be highest in the top 10 cm of soil. soilcrc.com.au

Risk Quotients: The EPA's ecological risk assessment found that for dicotyledonous plants, risk quotients (RQs) ranged from 0.99 to 13.1 for non-listed species and 2.69 to 49.6 for listed species, with RQs above 1 exceeding the level of concern. regulations.gov For monocotyledonous plants, RQs ranged up to 4.18 for non-listed species and up to 16.2 for listed species. regulations.gov

Environmental Factors Modulating Non-Target Plant Responses

Several environmental factors can influence how non-target plants respond to clopyralid.

Soil Properties: Clopyralid is water-soluble and does not bind strongly to most soil types, giving it the potential to be highly mobile, especially in sandy soils. invasive.orgusda.gov Its degradation is primarily through microbial metabolism, so soil conditions that favor microbial activity, such as warmth and moisture, can speed up its breakdown. invasive.org The half-life of clopyralid in soil can range from 10 to 47 days depending on soil temperature and composition. dnr.state.mn.us

Water Quality: The quality of water used to mix herbicide solutions can potentially affect phytotoxicity. arizona.edu However, one study found that the phytotoxicity of clopyralid on honey mesquite was not affected by water quality, even when the spray solution was left for 168 hours before application. arizona.edu

Compost Contamination: Clopyralid is slow to break down in the composting process and can persist in compost made from treated plant materials. memberclicks.netbeyondpesticides.org This contaminated compost can then harm sensitive plants when used in gardens. memberclicks.netepa.gov Factors such as high soluble salts and incomplete decomposition in compost can also cause phytotoxicity, making it important to distinguish between these effects and herbicide damage. cambridge.orgresearchgate.net

Influence on Soil Microbial Communities and Ecological Functions

The degradation of clopyralid in soil is primarily carried out by microbial processes. mdpi.com Therefore, the impact of this herbicide on soil microbial communities is a key aspect of its ecological footprint.

Effects on Microbial Biomass, Activity, and Diversity

Studies have shown that clopyralid can have both transient and, in some cases, more lasting effects on soil microbes.

Microbial Biomass and Activity: Some research indicates that clopyralid has a low toxicity to soil invertebrates and microbes. dnr.state.mn.usnnrg.org However, other studies have found that the application of clopyralid can lead to a reduction in microbial biomass and activity. researchgate.netresearchgate.net One study reported a significant reduction in dehydrogenase activity (an indicator of microbial activity) 7 and 14 days after clopyralid application, though it recovered by day 21. mdpi.com This suggests that the effect can be temporary, and microbial populations may adapt and even use the herbicide as a nutrient source. mdpi.com In contrast, another study found that the combination of clopyralid and another herbicide resulted in the greatest decrease in all microbial indicators compared to the individual herbicides. researchgate.netresearchgate.net The application of potassium chloride (KCl), the potassium salt form of clopyralid, has also been shown to reduce soil microbial activity, particularly at higher doses. scielo.br This is attributed to the biocidal effect of excess chloride ions and increased soil salinity. scielo.brredalyc.orguem.br

Microbial Diversity: The concentration of clopyralid can impact microbial diversity. nih.gov An initial decrease in species diversity and richness was observed upon clopyralid application, indicating that some bacterial communities are sensitive to its toxicity. nih.gov However, with long-term exposure, the richness and diversity of the microbial community increased, suggesting an adaptation over time. nih.gov

Perturbation of Soil Enzyme Activities (e.g., Dehydrogenase)

Research conducted in regenerated pedunculate oak forests demonstrated that the application of clopyralid significantly reduced dehydrogenase activity in the soil within the first 14 days. mdpi.comresearchgate.net In one study, dehydrogenase activity decreased significantly 7 days after the application of clopyralid at two different doses, and this trend was maintained for up to 14 days. mdpi.com However, this inhibitory effect was found to be transient. mdpi.comresearchgate.net The studies observed a recovery of dehydrogenase activity, with levels returning to those of the control group by day 21. mdpi.comresearchgate.net This suggests that the soil microbial community has the capacity to recover from the initial stress imposed by the herbicide. mdpi.com The effect of clopyralid on dehydrogenase activity was not found to be dependent on the applied dose. mdpi.comresearchgate.net

The following table presents data from a study on the effect of clopyralid on soil dehydrogenase activity over time.

Effect of Clopyralid on Soil Dehydrogenase Activity (DHA)

Dehydrogenase activity measured in μg of triphenyl formazan (B1609692) (TPF) per gram of soil at different time intervals after clopyralid application. Data is synthesized from studies in regenerated forest soils. mdpi.comresearchgate.netresearchgate.net

| Days After Application | Dehydrogenase Activity (μg TPF g⁻¹ soil) - Control | Dehydrogenase Activity (μg TPF g⁻¹ soil) - Clopyralid Treated | Observation |

|---|---|---|---|

| 7 | ~190-210 | ~140-160 | Significant reduction in activity compared to control. mdpi.com |

| 14 | ~195-215 | ~145-165 | Inhibitory trend maintained. mdpi.com |

| 21 | ~200-220 | ~180-205 | Activity recovered to levels not significantly different from control. mdpi.com |

| 30 | ~205-225 | ~190-210 | Recovery maintained. mdpi.com |

| 60 | ~210-230 | ~200-220 | Recovery maintained. mdpi.com |

Impact on Biogeochemical Cycling Processes (e.g., Denitrification)

Biogeochemical cycles, such as the nitrogen cycle, are fundamental to ecosystem functioning. unipd.itbac-lac.gc.ca Herbicides like clopyralid can perturb these cycles. nih.gov The process of denitrification, a key part of the nitrogen cycle where nitrate (B79036) is reduced to nitrogen gas, can be particularly affected. nih.govcore.ac.uk

Long-term exposure studies have shown that clopyralid can interfere with the bio-denitrification process. nih.gov The primary mechanism of this disruption is the inhibition of nitrite (B80452) reductase (NIR) activity. nih.gov This enzyme is critical for the conversion of nitrite to nitric oxide. nih.gov Inhibition of NIR leads to an accumulation of nitrite, an intermediate in the denitrification pathway. nih.gov Research indicated that low concentrations of clopyralid (<15 mg/L) initially caused significant nitrite accumulation. nih.gov This inhibitory effect is linked to clopyralid inducing oxidative stress and membrane damage in the microbial cells responsible for denitrification. nih.gov

However, the microbial communities demonstrated an ability to adapt to the presence of clopyralid over time. nih.gov After a prolonged acclimation period of over 80 days, the denitrification process showed recovery, and nitrite accumulation was no longer observed even at higher clopyralid concentrations (60 mg/L). nih.gov This suggests a shift in the microbial community towards more tolerant species and the development of protective mechanisms. nih.gov

Microbial Acclimation and Recovery Dynamics

Soil microbial communities exhibit a degree of resilience to chemical stressors like clopyralid. mdpi.comresearchgate.net Following an initial disruption, processes of acclimation and recovery can occur. mdpi.comnih.gov Studies on clopyralid's impact show an initial adverse effect on microbial populations and their functions, followed by a period of adaptation. nih.govresearchgate.net

For instance, the initial reduction in soil dehydrogenase activity caused by clopyralid is often temporary. mdpi.comresearchgate.net The recovery of enzyme activity to pre-application levels within weeks suggests that microorganisms can overcome the initial chemical stress. mdpi.comresearchgate.net This recovery may be attributed to the microbial community's ability to adapt, potentially by developing the capacity to use the herbicide as a nutrient source. mdpi.comresearchgate.net Similarly, in the context of denitrification, long-term exposure to clopyralid led to the enrichment of microorganisms that could secrete protective extracellular polymeric substances (EPS). nih.gov This adaptation enhanced the protection of microbial cells, improved enzyme activity, and restored the denitrification function. nih.gov

Ecotoxicological Studies on Non-Mammalian Fauna

Aquatic Organisms: Fish and Invertebrate Toxicity Research

The potential impact of clopyralid on aquatic ecosystems has been evaluated through toxicity studies on fish and invertebrates. blm.govnih.gov The findings on the degree of toxicity vary across different sources. Some assessments conclude that clopyralid poses little toxic impact to fish and aquatic invertebrates. blm.gov Conversely, other sources classify clopyralid as moderately toxic to these organisms. herts.ac.uknature.scot One safety data sheet for a product containing clopyralid-potassium salt states the active ingredient is toxic to aquatic organisms. corteva.md

Research focusing on specific organisms and formulations provides more nuanced data. For example, studies on the herbicide Lontrel 300, which contains clopyralid, determined the 15-minute half maximal inhibitory concentration (IC50) for the marine bacterium Aliivibrio fischeri to be 7,596 µg·L⁻¹. nih.gov For the active substance clopyralid itself, the IC50 value after 15 minutes was 10,417 µg·L⁻¹, which decreased to 5,071 µg·L⁻¹ after 30 minutes, indicating increased toxicity over a short time frame. nih.gov Despite these findings, risk assessments suggest that when used as recommended, clopyralid poses a low risk to fish and invertebrates. nih.govnature.scot For salmonids, the risk is considered low to negligible. nih.gov

Toxicity of Clopyralid to Aquatic Organisms

Summary of acute toxicity data for various aquatic species. Values represent concentrations causing a 50% effect (EC50/LC50) or inhibition (IC50). nih.govcorteva.md

| Organism | Species | Endpoint | Duration | Value (mg/L) | Source |

|---|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 100 | corteva.md |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 hours | > 100 | corteva.md |

| Bacterium | Aliivibrio fischeri | IC50 | 15 minutes | 10.417 | nih.gov |

| Bacterium | Aliivibrio fischeri | IC50 | 30 minutes | 5.071 | nih.gov |

Terrestrial Invertebrates (e.g., Earthworms, Bees)

The ecotoxicological profile of clopyralid for terrestrial invertebrates like earthworms and bees indicates a relatively low to moderate risk. Several assessments characterize clopyralid as practically non-toxic to bees. dnr.state.mn.usca.gov Studies involving direct contact and oral exposure to honeybees showed no significant increase in mortality at tested doses. ca.gov

Bioaccumulation and Bioconcentration Potential in Ecological Food Webs

The potential for a chemical substance to accumulate in living organisms and concentrate through the food web is a critical aspect of its ecological risk assessment. For this compound, the available scientific data indicates a low potential for both bioaccumulation and bioconcentration in ecological food webs. Once in the environment, this compound dissociates, and the environmental fate and behavior are primarily governed by the clopyralid anion.

Studies and regulatory assessments have consistently shown that clopyralid has a low tendency to accumulate in organisms. The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an aquatic organism from the surrounding water. A low BCF value suggests that the substance is readily excreted by the organism and does not build up to high concentrations in its tissues. For clopyralid, the bioconcentration potential is considered low, with reported BCF values of less than 100. corteva.mdgreenbook.net Specifically, a reported BCF of 19 for clopyralid suggests that its bioconcentration in aquatic organisms is low. nih.gov Another source estimates the BCF for clopyralid to be as low as 0.09. greenbook.net In the fish species Lepomis macrochirus (bluegill), the BCF for clopyralid has been determined to be 1, indicating a very low potential for bioaccumulation. herts.ac.uk

The low potential for bioaccumulation is further supported by the physicochemical properties of clopyralid, such as its high water solubility and low octanol-water partition coefficient (log Pow). herts.ac.uk Chemicals with low log Pow values are generally less likely to accumulate in the fatty tissues of organisms.

In terrestrial ecosystems, the behavior of this compound is characterized by its high mobility in soil. corteva.md4farmers.com.au This high mobility, coupled with its low affinity for binding to soil particles, suggests a greater likelihood of leaching into groundwater rather than being taken up and accumulated by soil-dwelling organisms or plants. corteva.mdherts.ac.ukregulations.gov Research on the uptake of clopyralid by plants has shown that while it can be absorbed, the potential for significant bioaccumulation is limited. A study on basil (Ocimum basilicum) found that the bioconcentration factors for clopyralid were less than 1, with final values ranging from 0.68 to 0.89. mdpi.com These values classify basil as an "excluder" species for clopyralid, meaning it does not have a tendency to accumulate the herbicide from the soil. mdpi.com While clopyralid can persist in plant tissues and compost, this is distinct from biomagnification through the food web. dnr.state.mn.us

The transfer of pesticides from lower to higher trophic levels, known as biomagnification, is a significant concern for persistent, bioaccumulative substances. However, given the low BCF values and the rapid excretion of clopyralid observed in organisms, the potential for biomagnification of this compound in ecological food webs is considered to be low. dnr.state.mn.us The risk of secondary poisoning of higher trophic level organisms through the consumption of prey containing clopyralid residues is therefore also considered to be low. blm.gov Even in scenarios where flooding might transport pesticides to riparian soils and plants, the primary concern for chemicals like clopyralid is their direct impact on non-target plants rather than their accumulation in the food chain. beyondpesticides.org

Table 1: Reported Bioconcentration Factor (BCF) Values for Clopyralid

| Organism | BCF Value | Source |

| Aquatic Organisms (general) | < 100 | corteva.mdgreenbook.net |

| Aquatic Organisms (general) | 19 | nih.gov |

| Aquatic Organisms (general) | 0.09 (Estimated) | greenbook.net |

| Lepomis macrochirus (Bluegill) | 1 | herts.ac.uk |

| Ocimum basilicum (Basil) | 0.68 - 0.89 | mdpi.com |

Mechanistic Investigations of Clopyralid Potassium Action in Plant Systems

Synthetic Auxin Mimicry and Plant Growth Regulation

Clopyralid's primary mode of action is the disruption of normal plant development by mimicking natural auxins. ccsenet.orgresearchgate.net These hormones are crucial regulators of numerous growth processes, and by binding to auxin receptors, clopyralid (B1669233) triggers a cascade of abnormal physiological responses. regulations.govmontana.edu At low concentrations, it can stimulate cell growth, but at herbicidal concentrations, it leads to phytotoxicity. unl.edu The structural similarity to IAA allows it to interfere directly with the hormonal signaling that governs plant architecture and development. unl.edu

The perception of auxin signals, both natural and synthetic, occurs through a specific family of receptor proteins. The primary auxin receptors are a group of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. nih.govcambridge.orgnih.gov The interaction of clopyralid with this receptor system initiates its herbicidal effects.

The binding of an auxin molecule to a TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and a family of transcriptional repressor proteins called Aux/IAA. cambridge.orgnih.gov This binding event targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. nih.govnih.govscielo.br The removal of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes. nih.govresearchgate.net

Research into the binding affinity of different synthetic auxins to various receptors has revealed nuances in their action. Studies on Arabidopsis thaliana have shown that pyridine-carboxylate herbicides like clopyralid exhibit differential binding to members of the TIR1/AFB family. While showing relatively low binding to TIR1 and AFB2, clopyralid and similar compounds demonstrate significantly higher binding affinity for AFB5. nih.gov This receptor selectivity may contribute to the specific spectrum of weeds controlled by clopyralid. nih.govresearchgate.net

Table 1: Interaction of Pyridine-Carboxylate Herbicides with Auxin Receptors

| Herbicide Class | Herbicide Example | Receptor Family | Binding Affinity | Reference |

|---|---|---|---|---|

| Pyridine-carboxylate | Clopyralid | TIR1/AFB | Low binding to AtTIR1, AtAFB2; Higher binding to AtAFB5 | nih.gov |

| Pyridine-carboxylate | Picloram (B1677784) | TIR1/AFB | Low binding to AtTIR1, AtAFB2; Higher binding to AtAFB5 | nih.gov |

| Pyridine-carboxylate | Aminopyralid | TIR1/AFB | Low binding to AtTIR1, AtAFB2; Higher binding to AtAFB5 | nih.gov |

Data based on studies in Arabidopsis thaliana (At)

The molecular cascade initiated by clopyralid extends beyond direct gene activation. The overexpression of auxin-responsive genes leads to a significant increase in the biosynthesis of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). cambridge.orgnih.govresearchgate.net This hormonal crosstalk is a critical component of the herbicidal action. Ethylene production is responsible for many of the classic symptoms of auxin herbicide injury, such as leaf epinasty (downward curling) and tissue swelling. nih.govucanr.edu Furthermore, the overproduction of these hormones can induce the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death. researchgate.netnih.gov

Clopyralid is a systemic herbicide, meaning it is readily absorbed and transported throughout the plant. ccsenet.org It can enter through both the foliage and the roots and is translocated via the xylem (water-conducting tissue) and phloem (sugar-conducting tissue). ccsenet.orgvikingcropproduction.com This systemic movement ensures that the herbicide reaches all parts of the plant, including the actively growing meristems where its effects are most pronounced. ccsenet.org Unlike natural auxin, which is rapidly metabolized, clopyralid is persistent within plant tissues, leading to a sustained and overwhelming hormonal signal. invasive.org

Cellular and Subcellular Responses to Clopyralid-potassium Exposure

Exposure to clopyralid results in a range of visible and microscopic symptoms that reflect the profound cellular and developmental disruptions occurring within the plant. Macroscopic symptoms include the twisting and bending of stems and petioles (epinasty), leaf cupping, and the appearance of swollen nodes and cracked stems. montana.eduvikingcropproduction.comvt.edu

Normal plant growth is a highly regulated process involving a balance between cell division in meristems and subsequent cell elongation. Clopyralid profoundly interferes with both processes. ccsenet.orgresearchgate.net The "acid growth" theory of auxin action suggests that auxins promote cell elongation by stimulating proton pumps in the cell membrane, which lowers the pH of the cell wall. invasive.org This acidification activates enzymes called expansins that loosen the cell wall, allowing the cell to expand under turgor pressure. Clopyralid is believed to mimic this action, but in an uncontrolled manner, leading to abnormal elongation. invasive.org

The effect on cell division is concentration-dependent. While low concentrations can stimulate uncontrolled cell division, leading to disorganized tissue growth (callus-like formations), higher herbicidal concentrations can ultimately inhibit cell division. invasive.org The deregulation of the SKP2A cell cycle pathway may also contribute to this, potentially causing cells to arrest in the G1 phase (the initial growth phase) and preventing DNA replication and division. researchgate.net

Table 2: Summary of Cellular Responses to Clopyralid

| Cellular Process | Effect of Clopyralid | Mechanism | Reference |

|---|---|---|---|

| Cell Elongation | Uncontrolled stimulation | Cell wall acidification, activation of expansins | invasive.org |

| Cell Division | Stimulated at low concentrations; Inhibited at high concentrations | Disruption of hormonal control of the cell cycle; Potential deregulation of the SKP2A pathway | invasive.orgresearchgate.net |

| Gene Expression | Continuous activation of auxin-responsive genes | Degradation of Aux/IAA transcriptional repressors | nih.govresearchgate.net |

One of the most critical and ultimately lethal effects of clopyralid is the disruption of the plant's vascular system, which comprises the xylem and phloem. invasive.orgagchemaccess.com The uncontrolled and disorganized proliferation of cells in the cambium and phloem parenchyma leads to the crushing and blockage of these vital transport tissues. ucanr.edu

This abnormal development of the vascular system severely impairs its function. vt.edu The transport of water and minerals from the roots (via the xylem) and the transport of sugars from the leaves to other plant parts (via the phloem) are compromised. blm.govvt.edu This leads to a gradual starvation of the roots and shoots and an inability to maintain water balance, resulting in wilting, necrosis, and ultimately, the death of the plant. invasive.orgucanr.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-D |

| Abscisic Acid |

| Aminocyclopyrachlor |

| Aminopyralid |

| Clopyralid |

| This compound |

| Dicamba (B1670444) |

| Ethylene |

| Fluroxypyr |

| Halauxifen |

| Indole-3-acetic acid |

| MCPA |

| Mecoprop |

| Picloram |

| Quinclorac |

Alterations in Nucleic Acid and Protein Synthesis

This compound, as a member of the synthetic auxin herbicide group, primarily functions by mimicking the plant's natural growth hormone, auxin. clallamcountywa.govresearchgate.net This mimicry disrupts the plant's hormonal balance, leading to a cascade of effects, including the interruption of normal protein synthesis. clallamcountywa.gov The principle mode of action for this class of herbicides is understood to affect cell wall plasticity and the metabolism of nucleic acids. epa.gov

The synthesis of proteins is a fundamental process for plant growth and development, occurring in ribosomes where genetic information is translated into amino acid sequences. tum.de This intricate process is highly dependent on the presence of specific mineral ions. Potassium (K+), a component of this compound, plays a crucial role in plant metabolism and is required for multiple steps in protein synthesis, including amino acid activation and peptide formation. tum.decornell.edu A deficiency in potassium can impair nitrogen metabolism and interrupt protein biosynthesis, leading to an accumulation of free amino acids and other precursors. tum.de

Furthermore, research on eukaryotic cell-free systems has shown that chloride ions (Cl-), also present in the clopyralid molecule, can inhibit the initiation of protein synthesis at concentrations above those normally found in the cytoplasm. nih.gov This inhibition is primarily due to an impairment of messenger RNA (mRNA) binding to ribosomes. nih.gov While the direct impact of the chloride components of the clopyralid molecule on protein synthesis in vivo is complex, the established roles of both potassium and chloride ions in this fundamental cellular process provide context for the herbicide's disruptive action. tum.denih.gov The secondary effects of other herbicides have been noted to include reductions in DNA and RNA synthesis, indicating that interference with nucleic acid processes is a potential mechanism of action for herbicidal compounds. ucanr.edu

Uptake, Translocation, and Metabolism of this compound in Plants

Root and Foliar Absorption Mechanisms and Efficiency

The absorption of this compound into plant systems occurs through both root and foliar pathways, with the efficiency dictated by the physicochemical properties of the herbicide and the physiological state of the plant.

Root Absorption: Studies on excised pea roots have demonstrated that clopyralid is taken up rapidly from the external medium. nih.govnih.gov The mechanism for this transport across the cell membrane is primarily nonfacilitated, or passive, diffusion. nih.govusp.br The uptake is significantly influenced by the pH of the surrounding medium, with the greatest absorption occurring at a low pH. nih.govnih.gov This pH dependency suggests that clopyralid, a weak acid, is transported across the plasma membrane in its more lipophilic, undissociated form. usp.br Once inside the more alkaline environment of the cytoplasm, it dissociates into its anionic form. This less lipophilic, charged form is less able to diffuse back across the membrane, leading to its accumulation within the cell in a process known as "ion trapping". nih.govusp.br

Foliar Absorption: Foliar application is a primary method of exposure, and clopyralid is efficiently absorbed through the leaves. In studies on Canada thistle (Cirsium arvense), foliar-applied clopyralid was absorbed very rapidly. researchgate.net The efficiency of foliar absorption can be seen in the following research findings:

| Time After Treatment (Hours) | Percentage of Applied Clopyralid Absorbed |

|---|---|

| 24 | 72% |

| 192 | ~80% or more |

Data sourced from a study on Canada thistle, demonstrating the rapid uptake of clopyralid through the foliage. researchgate.net

This rapid absorption ensures that a toxic level of the herbicide can quickly enter the plant's transport systems. researchgate.net

Phloem and Xylem Transport Dynamics and Distribution Patterns

Once absorbed, this compound is mobile within the plant and is transported through both the xylem and phloem vascular systems. clallamcountywa.gov This allows for its distribution from the point of uptake to various plant tissues, particularly to areas of active growth, known as "sinks". msu.edu

Phloem Transport: Clopyralid exhibits high phloem mobility. nih.govnih.gov After foliar absorption, it is loaded into the phloem and translocated along with sugars from the source (leaves) to sinks, such as roots, root buds, and new shoot growth. ucanr.edusavemyexams.com The accumulation of clopyralid in the symplast of root cells without irreversible binding means it remains available for transfer into the phloem for systemic movement. nih.govnih.gov Studies have shown that clopyralid moves more rapidly from treated leaves than some other herbicides, with significant amounts accumulating in the roots and root buds. ucanr.edu

Xylem Transport: Following root uptake, clopyralid can enter the xylem, the water-conducting tissue, and move upwards through the plant via the transpiration stream. msu.edunih.gov The physicochemical properties of clopyralid, specifically its low n-octanol–water partition coefficient (log KOW of -2.63), indicate a high potential for translocation from the roots to the shoots. nih.gov

The dual mobility in both transport systems ensures a thorough distribution throughout the plant. A study on Canada thistle quantified the translocation from a treated leaf over 192 hours:

| Destination | Percentage of Applied Clopyralid Translocated |

|---|---|

| Total Out of Treated Leaf | 39% |

| Aboveground Tissue (excluding treated leaf) | 27% |

| Roots | 12% |

Data showing the distribution of clopyralid from a single treated leaf, indicating significant movement to both shoots (via phloem and xylem) and roots (via phloem). researchgate.net

Intra-Plant Localization and Accumulation in Tissues

Following absorption and translocation, clopyralid accumulates in various plant tissues. The ion-trapping mechanism contributes significantly to its accumulation within plant cells, particularly in alkaline compartments like the cytoplasm. nih.govusp.br

Research has shown that clopyralid can accumulate to concentrations several times higher than the external solution. In excised pea roots, the internal concentration of clopyralid reached levels four times greater than in the surrounding medium. nih.govnih.gov

| Plant Organ | Percentage of Total Accumulated Clopyralid |

|---|---|

| Roots | 36.8% |

| Stem | 21.1% |

| Leaves | 42.1% |

Data from a study on basil showing the final distribution of clopyralid among different plant tissues after uptake from the soil. mdpi.com

While it is distributed throughout the plant, some evidence suggests that certain species may accumulate clopyralid in the roots as a potential mechanism to limit transport to more sensitive above-ground parts. nih.gov The primary accumulation in meristematic regions and areas of rapid growth is consistent with its transport to metabolic sinks. msu.edu

Endogenous Plant Metabolism and Conjugation Processes

The persistence and phytotoxicity of a herbicide are influenced by the plant's ability to metabolize it into less active compounds. Herbicide metabolism in plants typically occurs in three phases: modification (Phase I), conjugation (Phase II), and compartmentation or further processing (Phase III). usda.gov

The metabolism of clopyralid appears to be highly dependent on the plant species. In a study on Canada thistle, there was no evidence of clopyralid metabolism 192 hours after treatment, indicating its persistence in its active form within that species. researchgate.net

However, metabolism has been observed for other closely related pyridine (B92270) herbicides. For instance, aminopyralid, which is structurally similar to clopyralid, is metabolized in wheat and grasses into water-soluble complexes. epa.gov These metabolic processes involve conjugation (Phase II), where the parent molecule is bound to biomolecules like glucose to form N-glucosides and glucose ester conjugates. epa.gov Similarly, the herbicide picloram is known to undergo conjugation with sugars and amino acids in plants. researchgate.net

These findings suggest that while clopyralid is persistent in some species like Canada thistle, in other plants it may be detoxified through conjugation processes, primarily with sugars, which increases its water solubility and facilitates its sequestration within the cell, typically in the vacuole. researchgate.netepa.govusda.govresearchgate.net

Evolution of Herbicide Resistance to Clopyralid Potassium

Characterization of Target-Site Resistance Mechanisms

Target-site resistance (TSR) involves modifications to the specific proteins that the herbicide binds to, reducing its efficacy. nih.gov This can occur through genetic mutations that alter the protein's structure or through an increase in the amount of the target protein produced. nih.govnih.gov

The primary target for synthetic auxin herbicides like clopyralid (B1669233) involves the TIR1/AFB family of F-box proteins, which act as auxin receptors, and the Aux/IAA co-receptors. nih.govpnas.org Mutations in the genes encoding these proteins can prevent or reduce the binding of the herbicide, conferring resistance.

Research has identified specific mutations that lead to resistance against picolinate (B1231196) auxins, the class to which clopyralid belongs. In studies using Arabidopsis thaliana, mutations in the auxin receptor homolog AFB5 (Auxin Signaling F-box Protein 5) were found to confer significant resistance to picolinates like picloram (B1677784), while showing minimal cross-resistance to other auxins like 2,4-D. nih.gov Four distinct resistance mutations were identified within the LRR domain of the AFB5 protein. nih.gov Similarly, mutations in SGT1b , a gene encoding a protein associated with the Skp1-cullin-F-box (SCF) ubiquitin ligase complex that includes TIR1/AFB proteins, also resulted in selective resistance to picolinate auxins. nih.gov These findings demonstrate that alterations in the upstream components of the auxin signaling pathway can create chemical-specific resistance. nih.gov

More recently, mutations in the Aux/IAA co-receptor genes have been identified as a mechanism of resistance to multiple auxinic herbicides, including clopyralid. In a 2024 study, Australian populations of Sonchus oleraceus (common sowthistle) resistant to 2,4-D were also found to be resistant to clopyralid. nih.govmdpi.com The resistance was linked to a novel deletion of three amino acids within the conserved degron domain of the SoIAA20 gene. nih.govmdpi.com This degron region is critical for the degradation of the Aux/IAA protein, a key step in auxin signaling. A similar mechanism involving an in-frame deletion in the degron tail of the IAA2 gene was previously identified in Sisymbrium orientale (Indian hedge mustard), conferring resistance to 2,4-D and dicamba (B1670444), with the study noting the importance of this region for synthetic auxin perception. pnas.org

Table 1: Documented Target-Site Mutations Conferring Resistance to Clopyralid or Picolinate Auxins

| Weed/Plant Species | Gene | Type of Mutation | Herbicides Affected | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | AFB5 | Amino acid changes in LRR domain | Picolinate auxins (e.g., picloram) | nih.gov |

| Arabidopsis thaliana | SGT1b | Not specified | Picolinate auxins (e.g., picloram) | nih.gov |

| Sonchus oleraceus | SoIAA20 | 3-amino acid deletion in degron domain | 2,4-D, Clopyralid, Dicamba, Fluroxypyr | nih.govmdpi.com |

| Sisymbrium orientale | IAA2 | 9-amino acid deletion in degron tail | 2,4-D, Dicamba | pnas.org |

An alternative target-site resistance mechanism is the amplification or duplication of the gene encoding the target protein. nih.govnih.gov This leads to an overproduction of the target enzyme or protein, effectively diluting the herbicide's impact. nih.gov A sufficient amount of the target protein remains functional even in the presence of the herbicide, allowing the plant to survive. usda.gov

This mechanism is well-documented for glyphosate (B1671968) resistance, where weeds have evolved to possess numerous copies of the EPSPS gene. usda.gov However, while gene duplication is a known TSR mechanism, there are currently no specific documented cases of resistance to clopyralid-potassium being conferred by the duplication of auxin receptor genes like TIR1/AFB. hracglobal.comnih.gov The complexity of the auxin signaling pathway, which involves multiple receptor proteins, may contribute to the rarity of this specific resistance mechanism for auxinic herbicides. bioone.org

Elucidation of Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a range of mechanisms that reduce the amount of active herbicide reaching the target site. nih.govcambridge.org These mechanisms are often more complex than TSR and can sometimes confer cross-resistance to herbicides with different modes of action. nih.govcambridge.org

For a systemic herbicide like clopyralid to be effective, it must be absorbed by the plant (typically through the leaves) and translocated to its sites of action in growing tissues. researchgate.net Some resistant plants have evolved mechanisms that limit this absorption or movement. Reduced translocation has been identified as a resistance mechanism in weeds resistant to synthetic auxin herbicides. pnas.org For example, in Sonchus oleraceus populations with the SoIAA20 mutation, resistance to 2,4-D and clopyralid was also associated with reduced movement of the herbicide out of treated tissues. nih.govmdpi.com

Studies on the behavior of clopyralid in various species provide insight into its movement. In perennial sowthistle (Sonchus arvensis), foliar absorption of ¹⁴C-clopyralid was slow, reaching 60% after 216 hours, with limited export from the treated leaf. pnas.org In Canada thistle (Cirsium arvense), clopyralid absorption was higher, reaching approximately 80%, with 39% of the absorbed amount translocating out of the treated leaf. epa.gov Research in rush skeletonweed (Chondrilla juncea) showed that environmental factors, such as vernalization, can affect clopyralid absorption and translocation, with non-vernalized plants showing greater translocation to the roots. bioone.org These findings highlight that the efficiency of absorption and translocation is variable and can be a critical factor in herbicide efficacy, with alterations in these processes potentially leading to resistance.

Table 2: Research Findings on Clopyralid Absorption and Translocation

| Species | Absorption (% of Applied) | Translocation (% of Absorbed) | Time After Treatment (HAT) | Key Finding | Reference |

|---|---|---|---|---|---|

| Sonchus arvensis | ~60% | <28% exported from treated leaf | 216 | Slow absorption and limited translocation observed. | pnas.org |

| Cirsium arvense | ~80% | 39% exported from treated leaf | 192 | Higher translocation to shoots (27%) than roots (12%). | epa.gov |

| Chondrilla juncea (non-vernalized) | Not specified | More ¹⁴C moved to roots vs. vernalized plants | 72 | Vernalization status affects translocation patterns. | bioone.org |

Metabolism-based resistance occurs when a plant can rapidly detoxify a herbicide before it can cause significant damage. researchgate.net This is a major NTSR mechanism and often involves large and diverse enzyme families, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). nih.govcambridge.orgfrontiersin.org

Cytochrome P450s are enzymes that catalyze oxidation reactions, often representing the first step in herbicide detoxification (Phase I metabolism), making the herbicide molecule more water-soluble and less toxic. nih.govfrontiersin.orgoup.com Enhanced P450 activity has been implicated in resistance to numerous herbicides, including some synthetic auxins. nih.govfrontiersin.org

Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione to the herbicide molecule (Phase II metabolism), further increasing its solubility and marking it for sequestration. cambridge.orgnih.gov Increased GST activity is a known resistance mechanism for several herbicide classes. cambridge.orgnih.gov

While enhanced metabolism is a well-established cause of resistance to many herbicides, including other synthetic auxins like 2,4-D, direct evidence specifically linking P450 or GST-mediated metabolism to clopyralid resistance in weeds is not yet widely documented in scientific literature. hracglobal.comresearchgate.net However, given that these enzyme systems can detoxify a broad range of xenobiotics, it remains a highly probable, though under-researched, mechanism for clopyralid resistance. frontiersin.orgnih.gov

Another NTSR mechanism involves the sequestration of the herbicide away from its target site. nih.govusda.gov This is often achieved by actively pumping the herbicide into the cell's vacuole, which acts as a storage or "garbage can" compartment. frontiersin.orgscielo.brmdpi.com Once inside the vacuole, the herbicide is isolated from its target protein in the cytoplasm or chloroplasts, rendering it harmless. frontiersin.orgscielo.br This mechanism has been clearly demonstrated for herbicides like paraquat (B189505) and glyphosate in various weed species. frontiersin.orgscielo.br For instance, in resistant horseweed (Conyza canadensis), glyphosate is rapidly sequestered into the vacuole, preventing it from reaching the EPSPS enzyme in the chloroplast. This process can be mediated by transporters on the vacuolar membrane (tonoplast), such as ATP-binding cassette (ABC) transporters. frontiersin.orgscielo.br

Despite being a confirmed resistance mechanism for other herbicides, there is currently a lack of specific research demonstrating vacuolar sequestration as a cause of resistance to this compound. usda.govscielo.br

Compound List

Cross-Resistance Patterns with Other Synthetic Auxin Herbicides

The evolution of resistance to clopyralid in weed populations is often accompanied by cross-resistance to other herbicides within the synthetic auxin group (HRAC Group 4). This phenomenon, where a resistance mechanism effective against one herbicide also confers resistance to others, significantly complicates weed management by limiting the number of effective chemical control options. The patterns of cross-resistance are not always predictable and can vary depending on the weed species and the specific resistance mechanism that has evolved. plos.orgresearchgate.net

Research into clopyralid-resistant weed populations has revealed diverse cross-resistance profiles. For instance, a study on a clopyralid-resistant population of lawn burweed (Soliva sessilis) in New Zealand, which had developed resistance after a long history of pyridine (B92270) herbicide applications, demonstrated a very high level of resistance to clopyralid (over 225-fold compared to susceptible populations). plos.orgnih.govnih.gov This resistant population also exhibited cross-resistance to other synthetic auxin herbicides, including dicamba (a benzoic acid), MCPA (a phenoxy acid), and picloram (another pyridine carboxylic acid). plos.orgnih.govsemanticscholar.org However, it did not show cross-resistance to mecoprop, another phenoxy acid herbicide. plos.orgnih.gov

The level of cross-resistance can differ substantially among herbicides. In the case of the clopyralid-resistant lawn burweed, the resistance to dicamba was high (7- to 14-fold), while the resistance to MCPA and picloram was much lower (2- to 3-fold). plos.orgnih.gov This variability suggests that the specific mutation or mechanism conferring resistance interacts differently with the various chemical structures within the synthetic auxin class. plos.org

Varying cross-resistance patterns have been observed in other weed species as well. For example, picloram-resistant yellow starthistle (Centaurea solstitialis) was found to be highly cross-resistant to clopyralid but showed low or no cross-resistance to dicamba and 2,4-D. plos.org Conversely, dicamba-resistant kochia (Bassia scoparia) has shown cross-resistance to a broad range of synthetic auxins, including 2,4-D, MCPA, and picloram. researchgate.net These differing patterns underscore the complexity of synthetic auxin resistance and the importance of population-specific testing to determine effective alternative herbicides. plos.org

The following table summarizes research findings on cross-resistance patterns in a clopyralid-resistant biotype of Soliva sessilis.

Table 1: Cross-Resistance Profile of Clopyralid-Resistant Soliva sessilis

| Herbicide | Herbicide Class | Cross-Resistance Observed | Resistance Level (Fold-Increase) |

|---|---|---|---|

| Clopyralid | Pyridine Carboxylic Acid | - | >225 |

| Dicamba | Benzoic Acid | Yes | 7 - 14 |

| MCPA | Phenoxy Acid | Yes | 2 - 3 |

| Picloram | Pyridine Carboxylic Acid | Yes | 2 - 3 |

| Mecoprop | Phenoxy Acid | No | - |

Data sourced from studies on a resistant population of S. sessilis. plos.orgnih.govnih.gov

Population Dynamics and Evolutionary Biology of Resistance Development

The emergence of herbicide resistance in a weed population is a classic example of evolution by natural selection. tandfonline.comumich.edu Within any given weed population, a low frequency of individuals may naturally possess genes that confer tolerance to a herbicide, even before it is first applied. croplife.org.au The repeated and intensive use of a single herbicide, such as this compound, creates a strong selection pressure. tandfonline.comumich.edu This pressure eliminates susceptible individuals, while the rare, pre-existing resistant individuals survive, reproduce, and pass on their resistance genes to the next generation. croplife.org.aucambridge.org Over time, this leads to a significant increase in the frequency of resistant plants within the population. cambridge.org

Several factors influence the rate at which resistance evolves:

Genetic Factors: The initial frequency of resistance alleles in the population is a critical determinant. croplife.org.aucambridge.org Resistance can be conferred by a single major gene (monogenic) or multiple genes (polygenic). bioone.orgucdavis.edu Monogenic resistance often evolves more rapidly than polygenic resistance. bioone.org The inheritance of the resistance trait (dominant or recessive) also plays a role; dominant resistance alleles can spread faster in outcrossing weed species. cambridge.org

Weed Biology: The biological characteristics of the weed species are significant. Species that produce a large number of seeds and have a short seed bank life can evolve resistance more quickly. croplife.org.au Furthermore, the mating system of the weed (self-fertilizing vs. outcrossing) affects how quickly resistance genes can spread through a population. cambridge.org

Selection Pressure: The intensity of the herbicide selection pressure is a primary driver. tandfonline.com Continuous, long-term use of herbicides from the same mode of action group, like the synthetic auxins, accelerates the evolution of resistance. tandfonline.comcroplife.org.au Conversely, reducing the selection pressure is the only way to slow the rate of resistance development. grdc.com.au

Gene Flow: The movement of resistance genes between populations via pollen or seed dispersal can introduce resistance into previously susceptible populations. cambridge.org This can significantly reduce the time it takes for resistance to become widespread, as gene flow rates are generally higher than mutation rates. cambridge.org

The evolution of resistance is not a simple, single-pathway process. Studies have shown that resistance can evolve multiple times in parallel within the same species. elifesciences.org This "repeated evolution" can occur through different mutations conferring the same resistance trait, highlighting the resilience of weed populations to extreme selection pressures. umich.eduelifesciences.orgresearchgate.net Understanding these population dynamics is crucial for developing sustainable weed management programs that can delay or prevent the evolution of resistance. cambridge.orgresearchgate.netrothamsted.ac.uk

Strategies for Resistance Management and Mitigation in Agricultural Systems

To combat the growing threat of herbicide resistance, including to this compound, integrated weed management (IWM) strategies are essential. mdpi.com These strategies aim to reduce the selection pressure imposed by herbicides and utilize a combination of chemical and non-chemical control methods to manage weed populations effectively and sustainably. grdc.com.au

Key management strategies include:

Herbicide Rotation and Mixtures: The most fundamental tactic is to rotate herbicides with different modes of action (MoA). fbn.comtaurus.ag This prevents a single selection pressure from dominating. grdc.com.au Tank-mixing herbicides with different MoAs that are both effective against the target weed can also be a powerful strategy to delay resistance. fbn.comtaurus.ag It is crucial to avoid repeated applications of the same herbicide group year after year. fbn.comtaurus.ag

Use of Full Herbicide Rates: Applying herbicides at the full, recommended label rates is important to ensure effective control and minimize the survival of weakly resistant individuals. fbn.com

Crop Rotation: Diversifying crop rotations is a highly effective non-chemical strategy. fbn.com Rotating crops allows for the use of different herbicide MoAs and introduces varied planting and harvesting times, which disrupts weed life cycles. rothamsted.ac.uk

Non-Chemical Weed Control: Integrating non-chemical methods can significantly reduce reliance on herbicides. grdc.com.au These methods include:

Mechanical Control: Tillage can be used where appropriate to control weeds. fbn.com

Cultural Control: Practices that promote crop competitiveness, such as adjusting planting density or row spacing, can help suppress weed growth. taurus.ag Using mulch can also act as a physical barrier and inhibit weed emergence. mdpi.comresearchgate.net

Harvest Weed Seed Control: Implementing strategies to manage weed seeds at harvest can reduce the weed seed bank in the soil. taurus.ag

Scouting and Monitoring: Regularly scouting fields before and after herbicide application helps to identify resistant patches early. fbn.com Correctly identifying weeds and monitoring population trends allows for timely and targeted interventions. grdc.com.au

Adopting a multi-tactic approach is the best choice for managing resistant weeds. mdpi.com By combining diverse control methods, growers can reduce the evolutionary pressure for herbicide resistance, prolong the effectiveness of valuable herbicides like this compound, and ensure long-term agricultural productivity. grdc.com.aurothamsted.ac.uk

Advanced Analytical Methodologies for Clopyralid Potassium Quantification

Extraction and Cleanup Procedures for Complex Environmental and Biological Matrices

Effective quantification of clopyralid-potassium hinges on its successful isolation from the sample matrix. Due to the compound's high water solubility and the complexity of environmental and biological samples, multi-step extraction and cleanup procedures are essential to remove interfering substances.

Soil, Water, and Sediment Samples

The analysis of clopyralid (B1669233) in soil, water, and sediment requires robust extraction methods to ensure accurate results. Clopyralid is water-soluble and does not bind strongly with soils, giving it the potential to be highly mobile, especially in sandy soils. fineroutdoorliving.com Its degradation in soils and aquatic sediments is primarily through microbial metabolism. fineroutdoorliving.com

For extraction from soil, a common approach involves using acidified organic solvents. One effective method utilizes an extraction with sulfuric acid-acidified acetonitrile (B52724). researchgate.net Another widely adopted technique, particularly for a range of acidic pesticides including clopyralid, is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. sielc.com This method often employs solvents like acetonitrile, sometimes buffered with salts such as sodium acetate (B1210297) (NaOAc) and magnesium sulfate (B86663) (MgSO₄), to facilitate the extraction from soil and sediment samples. researchgate.net For instance, a successful extraction has been achieved by hydrating a 2g soil sample with 10 mL of cold water, followed by extraction with 10 mL of acetonitrile, 6 g of MgSO₄, and 1.5 g of NaOAc. researchgate.net

Solid-Phase Extraction (SPE) is a critical cleanup step. For water samples, SPE is an appropriate technique to concentrate and purify the analyte. researchgate.net Various sorbents are used depending on the specific matrix and target analytes. For acidic pesticides in sandy soil, acidic alumina (B75360) has been shown to be a sorbent of choice, yielding high recovery rates. researchgate.net Other SPE sorbents like primary secondary amine (PSA), C18, and zirconium oxide-based sorbents (Z-Sep) are also utilized to remove interferences such as fatty acids and pigments. researchgate.net

| Matrix | Extraction Solvent/System | Cleanup Method | Key Findings & Recovery |

| Soil | Acetonitrile, Magnesium Sulfate, Sodium Acetate | Dispersive SPE with MgSO₄, PSA, and C18 | Good recoveries obtained for acidic herbicides. researchgate.net |

| Water | Not specified | Solid-Phase Extraction (SPE) | SPE is a suitable technique for extracting pesticides from water. researchgate.net |

| Sediment | Acetonitrile, buffered salts (QuEChERS) | Dispersive SPE | Effective for removing matrix interferences. researchgate.net |

Plant Tissues and Organic Composts

Clopyralid's persistence in plant tissues and compost presents a significant analytical challenge, as residues can remain active and cause damage to sensitive crops at very low concentrations (1-3 parts per billion). wasteminz.org.nz Therefore, highly sensitive extraction and cleanup methods are imperative.

For plant tissues and compost, extraction is typically performed using a basic solution to ensure the complete release of the acidic herbicide. A widely used method involves shaking the sample with a solution of 0.1N sodium hydroxide (B78521) (NaOH) in methanol. epa.gov This is often followed by sonication and an overnight incubation at room temperature to maximize extraction efficiency. epa.gov For cattle manure compost, a method using methanol–1 M NaOH (99:1) has been successfully applied. nih.gov

Following extraction, cleanup is essential to remove the complex organic matrix of compost and plant materials. Solid-Phase Extraction (SPE) is a common and effective cleanup technique. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are frequently used. nih.goveag.com An aliquot of the basic extract is acidified, typically with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a pH of approximately 1 before being loaded onto the preconditioned SPE cartridge. epa.govnih.goveag.com After washing the cartridge to remove impurities, the clopyralid is eluted with a solvent like dichloromethane (B109758) or methanol. eag.com This cleanup procedure is crucial for reducing matrix effects, which can suppress or enhance the analyte signal during instrumental analysis. nih.gov

| Matrix | Extraction Solvent/System | Cleanup Method | Key Findings & Recovery |

| Compost | 0.1N NaOH in Methanol | Solid-Phase Extraction (SPE) with HLB cartridges | Method validated for a concentration range of 0.700 - 40.0 ng/g. epa.gov |

| Cattle Manure Compost | Methanol–1 M NaOH (99:1) | SPE with Oasis HLB cartridges, followed by micro liquid-liquid extraction | Reduced matrix effects and achieved a low limit of quantification (0.7 µg/kg). nih.govjst.go.jp |

| Plant Tissues (e.g., pepper, lettuce) | Not specified | Not specified | Detectable residues found at ppb levels (e.g., 4.5 ppb in pepper fruit). epa.gov |

| Animal Tissues (Liver) | 2.5N NaOH with heating | Dichloromethane partition and SPE with HLB cartridges | Recoveries for the quantitation method were within the range of 70 to 110%. eag.com |

Chromatographic and Spectrometric Techniques

Following extraction and cleanup, advanced analytical instruments are used for the separation and quantification of this compound. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of clopyralid. nih.gov Reversed-phase HPLC is commonly employed, utilizing C18 columns. researchgate.netlongdom.org A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and acidified water (e.g., with 0.02% acetic acid or phosphoric acid). longdom.orgsielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

Detection is often achieved using a UV detector, with a wavelength set around 229 nm. longdom.org HPLC methods have been developed and validated for estimating the active ingredient in clopyralid formulations, demonstrating good linearity, precision, and accuracy. longdom.orgresearchgate.net For example, one method reported a limit of detection (LOD) of 0.1 ng and a limit of quantification (LOQ) of 0.3 ng. longdom.org

| Parameter | Description | Reference |

| Column | Reversed-phase C18, 5 µm | longdom.org |

| Mobile Phase | 0.02% acetic acid in methanol:acetonitrile (90:10 v/v) | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 229 nm | longdom.org |

| Alternative Column | Newcrom R1 | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile, water, and formic acid | sielc.com |

Gas Chromatography (GC) with Derivatization Requirements